3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a fluorinated imidazolidine-2,4-dione derivative characterized by a 2-methoxyethyl substituent and a 2,3,4-trifluorobenzoyl-piperidin-4-yl group. This article compares its structural, toxicological, and functional attributes with similar compounds based on available literature.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4/c1-28-9-8-23-14(25)10-24(18(23)27)11-4-6-22(7-5-11)17(26)12-2-3-13(19)16(21)15(12)20/h2-3,11H,4-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARDFROPUODDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic molecule that belongs to the imidazolidine family. This class of compounds has garnered attention due to its potential biological activities, particularly in pharmacology. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Studies have indicated that imidazolidine derivatives can inhibit specific enzymes and receptors, leading to therapeutic effects. The presence of the trifluorobenzoyl moiety enhances lipophilicity and may improve binding affinity to target proteins.
1. Antinociceptive Activity
Research has shown that imidazolidine derivatives exhibit significant antinociceptive (pain-relieving) properties. For instance, compounds similar to the one have demonstrated effectiveness in reducing pain responses in animal models. In a study evaluating the analgesic effects of related compounds, it was found that certain imidazolidines could inhibit pain pathways effectively .
2. Cardiovascular Effects
Studies on cardiovascular responses indicate that related imidazolidine compounds can induce hypotension and bradycardia. For example, a derivative exhibited a decrease in peripheral resistance and induced relaxation in vascular tissues through endothelial receptor activation . This suggests potential applications in treating hypertension or related cardiovascular conditions.
3. Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)
Recent investigations have highlighted the potential of imidazolidine derivatives as inhibitors of LYP, an enzyme involved in T cell signaling and autoimmune diseases. Compounds designed from similar frameworks showed IC50 values ranging from 2.85 to 6.95 μM, indicating moderate potency against LYP . This positions them as promising candidates for further development in immunomodulatory therapies.
Case Studies
Comparison with Similar Compounds
Structural Analogues
The table below highlights structural similarities and differences between the target compound and related imidazolidine-2,4-dione derivatives:
Key Observations :
- The target compound shares a piperidin-4-yl core with several analogs but differs in substituents (e.g., trifluorobenzoyl vs. sulfonyl or acetyl groups) .
- Fluorinated or methoxyethyl groups are common in analogs, likely influencing solubility and receptor binding .
- Compound No. 2161, a flavoring agent, demonstrates the structural versatility of imidazolidine-diones in food applications .
Toxicological and Pharmacological Profiles
Key Observations :
- Fluorinated analogs (e.g., the target compound) may exhibit distinct metabolic pathways, such as hydroxylation of aromatic rings, as seen in No. 2161 .
Metabolic Pathways
- Compound No. 2161: Metabolized in human liver microsomes via hydroxylation of the dimethylisoxazole group and dihydroxylation of the benzyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
